2,3-Difluoro-4-methoxybenzoic acid
Overview
Description
2,3-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2,3-Difluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
It’s known that similar compounds can inhibit enzymes such as urease . This inhibition could potentially lead to changes in the metabolic processes within the cell.
Biochemical Pathways
Based on its potential to inhibit enzymes like urease , it could affect the urea cycle and other related metabolic pathways.
Pharmacokinetics
It’s known that similar compounds are insoluble in water , which could impact their bioavailability and distribution within the body.
Result of Action
Given its potential to inhibit enzymes like urease , it could potentially disrupt normal metabolic processes within the cell, leading to various physiological effects.
Action Environment
The action of 2,3-Difluoro-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . Additionally, safety data suggests that it may cause skin and eye irritation, and may have respiratory effects , suggesting that its handling and use require appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzene is coupled with 4-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an aqueous or organic solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of fluorinating agent and reaction conditions is optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include 2,3-diamino-4-methoxybenzoic acid or 2,3-dithio-4-methoxybenzoic acid.
Oxidation Reactions: Products include 2,3-difluoro-4-hydroxybenzoic acid.
Reduction Reactions: Products include 2,3-difluoro-4-methoxybenzyl alcohol.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 2,4-Difluoro-3-methoxybenzoic acid
- 2,6-Difluoro-4-methoxybenzoic acid
Uniqueness
2,3-Difluoro-4-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other difluoromethoxybenzoic acids. The presence of the carboxylic acid group also adds to its versatility in chemical reactions and applications.
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSJPUVORWCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394176 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329014-60-0 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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